4-(Buta-1,3-dien-1-yl)morpholine
Description
4-(Buta-1,3-dien-1-yl)morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered structure with oxygen at position 1 and nitrogen at position 4) substituted at the 4-position with a conjugated butadienyl group.
Properties
CAS No. |
19352-93-3 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
4-buta-1,3-dienylmorpholine |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-9-5-7-10-8-6-9/h2-4H,1,5-8H2 |
InChI Key |
IWEIPICHXMWRJU-UHFFFAOYSA-N |
SMILES |
C=CC=CN1CCOCC1 |
Canonical SMILES |
C=CC=CN1CCOCC1 |
Synonyms |
4-(1,3-Butadienyl)morpholine |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Heterocycle Comparison
- Morpholine vs. Azetidin-2-one :
The azetidin-2-one derivatives in (e.g., compounds 11m–11q ) feature a strained four-membered β-lactam ring, which enhances electrophilicity and reactivity. In contrast, 4-(buta-1,3-dien-1-yl)morpholine’s six-membered ring is less strained, likely improving stability while modulating electron-donating effects via the morpholine oxygen and nitrogen . - However, the absence of steric hindrance from bulky aryl groups (e.g., naphthyl or trimethoxyphenyl in 11m–11q) may enhance the target compound’s planar geometry and conjugation .
Morpholine-Containing Derivatives
Bis(morpholino-triazine) derivatives () highlight the morpholine ring’s role in modulating solubility and hydrogen-bonding capacity. However, these compounds lack the butadienyl group, underscoring this compound’s unique combination of a flexible diene and a rigid heterocycle .
Antiproliferative Activity
Compounds 11m–11q () exhibit antiproliferative effects via tubulin destabilization.
Physicochemical Data
Table 1 compares key properties of this compound (hypothetical) with azetidin-2-one analogs:
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